

LNS8801: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone*

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An In-depth Review of the Chemical Structure, Physicochemical Properties, and Biological Activity of the selective GPER agonist, LNS8801.

This technical guide provides a detailed overview of LNS8801, a potent and selective agonist of the G Protein-Coupled Estrogen Receptor (GPER). LNS8801 is the active enantiomer of the racemic mixture G-1 and is currently under investigation for its therapeutic potential in oncology.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the chemical, physical, and biological properties of LNS8801, along with detailed experimental protocols and an exploration of its mechanism of action.

Chemical Structure and Physicochemical Properties

LNS8801, with the chemical formula $C_{21}H_{18}BrNO_3$, is a non-steroidal small molecule.[3] Its IUPAC name is 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone.[4] LNS8801 is the single enantiomer responsible for the anticancer effects previously attributed to the racemic compound G-1.[2]

Table 1: Chemical Identifiers and Properties of LNS8801

Property	Value	Reference
IUPAC Name	1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone	[4]
Synonyms	G-1 (active enantiomer), LNS-8801	[3][4]
CAS Number	925419-55-2	[5]
Molecular Formula	C ₂₁ H ₁₈ BrNO ₃	[3]
Molecular Weight	412.3 g/mol	[3]
SMILES	CC(=O)C1=CC2=C(C=C1)N-- INVALID-LINK-- C4=CC5=C(C=C4Br)OCO5	[4]

Table 2: Physicochemical Properties of LNS8801

Property	Value	Reference
Solubility	DMF: 30 mg/mL DMSO: 20 mg/mL Ethanol: 1 mg/mL DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL	[3]
UV max	242, 329 nm	[3]
Appearance	White to off-white solid	
Storage	Store at -20°C	[6]

Mechanism of Action and Signaling Pathways

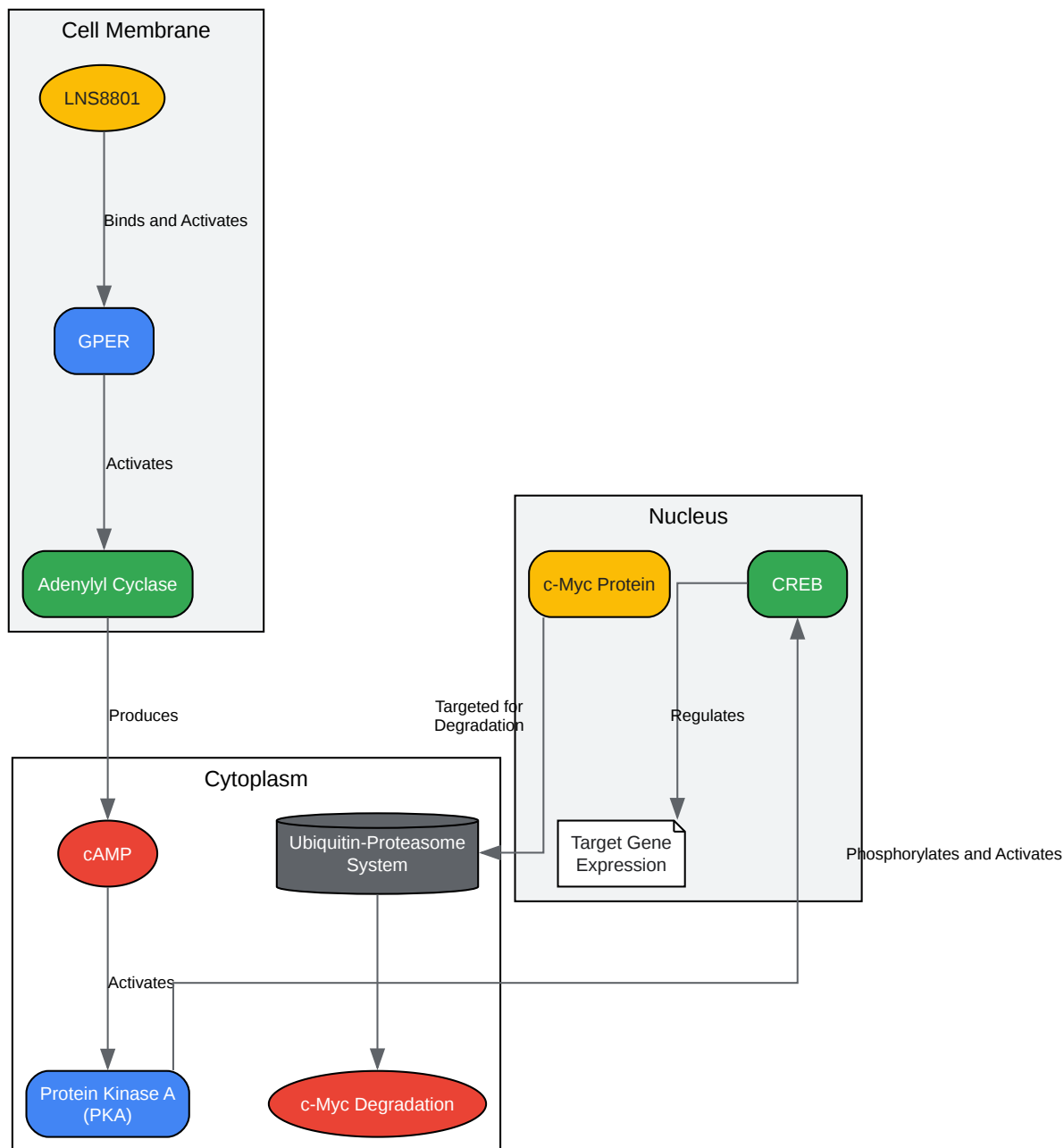
LNS8801 is a selective agonist of the G Protein-Coupled Estrogen Receptor (GPER), binding with a high affinity ($K_i = 11$ nM).[3][6] Unlike classical nuclear estrogen receptors, GPER is a

transmembrane receptor that mediates rapid, non-genomic signaling cascades.^[4] The activation of GPER by LNS8801 has been shown to have potent anti-tumor activities across a range of cancer types, including melanoma and pancreatic cancer.^[2]^[5]

The primary mechanism of action involves the GPER-dependent suppression of key tumor-associated genes, most notably c-Myc and Programmed Death-Ligand 1 (PD-L1).^[4] This leads to an inhibition of tumor cell proliferation and an enhancement of anti-tumor immunity.^[4]

GPER-Mediated Signaling Cascade

Upon binding of LNS8801, GPER activates downstream signaling pathways, a key one being the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of cAMP response element-binding protein (CREB).^[5] While the precise molecular steps are still under investigation, evidence suggests that GPER activation leads to the ubiquitination and proteasomal degradation of the oncoprotein c-Myc.



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GPER Signaling Pathway leading to c-Myc degradation.

In some cancer cell types, such as acute myeloid leukemia (AML), LNS8801 has been shown to induce cell death through a GPER-independent mechanism involving the production of reactive oxygen species (ROS) and activation of the endoplasmic reticulum (ER) stress pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the preclinical evaluation of LNS8801.

In Vivo Murine Melanoma Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the YUMM1.7 murine melanoma cell line to evaluate the in vivo efficacy of LNS8801.

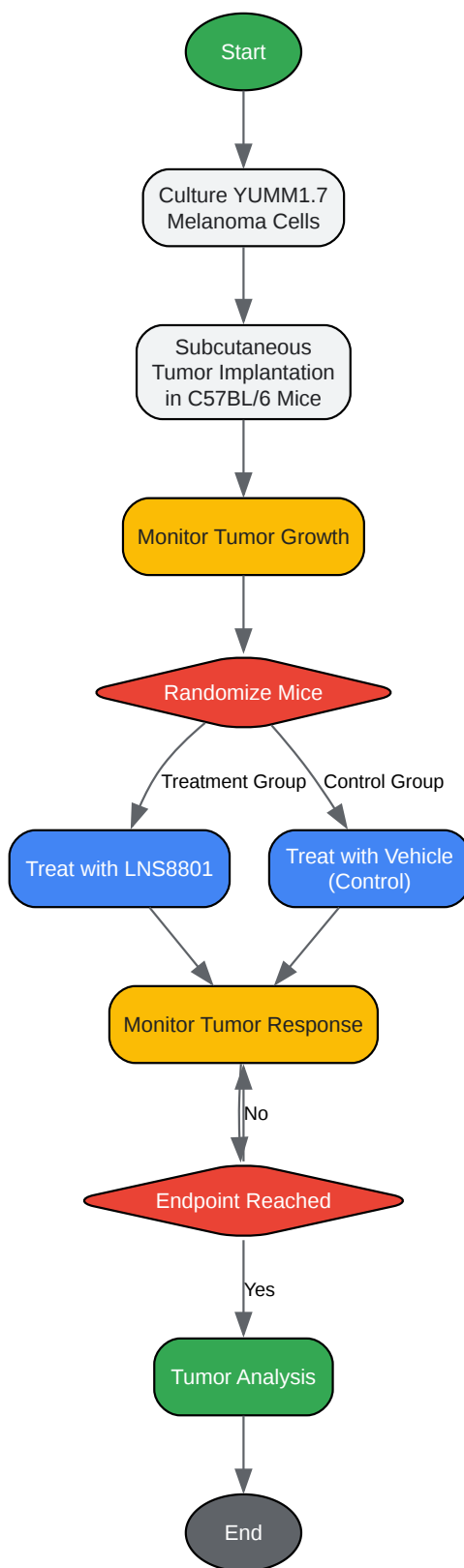
Materials:

- YUMM1.7 murine melanoma cells
- C57BL/6 mice (6-8 weeks old)
- LNS8801
- Vehicle (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) in water, or 10% DMSO/90% PEG400 for oral administration; sesame oil for subcutaneous administration)[\[2\]](#)
- Matrigel (optional)
- Sterile PBS, syringes, and needles

Procedure:

- Cell Culture: Culture YUMM1.7 cells in appropriate media until they reach 80-90% confluency.
- Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1×10^6 cells/100 μ L.

- Tumor Implantation: Subcutaneously inject 100 μ L of the cell suspension into the flank of each C57BL/6 mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Treatment: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment and control groups. Administer LNS8801 (e.g., 1 mg/kg, orally or subcutaneously) or vehicle daily.[\[2\]](#)
- Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm^3), or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., Western blot, immunohistochemistry).



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Workflow for in vivo evaluation of LNS8801.

CRISPR-Cas9 Mediated GPER Knockout

This protocol outlines the general steps for generating GPER knockout cell lines using CRISPR-Cas9 technology to validate the GPER-dependency of LNS8801's effects.

Materials:

- Target cells (e.g., YUMM1.7 melanoma cells)
- gRNA expression vector (e.g., pSpCas9(BB)-2A-Puro)
- GPER-specific gRNA sequences
- Lipofectamine or other transfection reagent
- Puromycin or other selection agent
- Single-cell cloning supplies

Procedure:

- **gRNA Design:** Design and clone gRNAs targeting a critical exon of the GPER gene into the Cas9 expression vector.
- **Transfection:** Transfect the target cells with the gRNA-Cas9 plasmid using a suitable transfection reagent.
- **Selection:** Select for transfected cells by adding the appropriate selection agent (e.g., puromycin) to the culture medium.
- **Single-Cell Cloning:** Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
- **Expansion and Validation:** Expand the single-cell clones and validate GPER knockout by Western blot and genomic DNA sequencing.
- **Functional Assays:** Use the validated GPER knockout and control cell lines in functional assays (e.g., cell proliferation, migration) to assess the GPER-dependency of LNS8801's

effects.

Summary of Biological Activity

LNS8801 exhibits a range of anti-tumor activities, primarily mediated through its agonistic action on GPER.

Table 3: Summary of LNS8801 Biological Activity

Activity	Description	Key Findings	Reference
Receptor Binding	Selective agonist for GPER.	Ki of 11 nM for GPER. No significant binding to classical estrogen receptors (ER α and ER β).	[3][6]
In Vitro Anti-Proliferative Activity	Inhibits the growth of various cancer cell lines.	Potent inhibition of melanoma and pancreatic ductal adenocarcinoma cells.	[2]
In Vivo Anti-Tumor Efficacy	Suppresses tumor growth in xenograft models.	Orally bioavailable and effective at low doses (e.g., 1 mg/kg) in murine melanoma models.	[2]
Mechanism of Action	GPER-dependent downregulation of oncoproteins.	Suppresses c-Myc and PD-L1 expression.	[4]
Immunomodulation	Enhances anti-tumor immune responses.	GPER activation may induce immune memory.	[4]
GPER-Independent Effects	Induction of ROS and ER stress in certain cancers.	Observed in acute myeloid leukemia (AML) cells.	

Conclusion

LNS8801 is a promising, orally bioavailable, and selective GPER agonist with potent anti-tumor activity demonstrated in preclinical models. Its mechanism of action, primarily involving the GPER-dependent downregulation of c-Myc, provides a strong rationale for its continued investigation as a novel cancer therapeutic. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, are intended to facilitate further research and development of this compound.

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